

# adsorption mechanism of Alox Aqualox 232 on steel surfaces

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An In-depth Technical Guide to the Adsorption Mechanism of Long-Chain Carboxylic Acid-Based Corrosion Inhibitors on Steel Surfaces

Disclaimer: The specific chemical composition and detailed adsorption mechanism of the proprietary corrosion inhibitor "Alox Aqualox 232" are not publicly available. This guide provides a comprehensive overview of the generally accepted adsorption mechanisms for the class of compounds to which it likely belongs: long-chain carboxylic acid and oxidized hydrocarbon-based corrosion inhibitors. The data and protocols presented are representative of those found in the scientific literature for these types of inhibitors.

### **Introduction to Corrosion Inhibition**

Corrosion of metallic components, particularly steel, is an electrochemical process that leads to significant material degradation.[1][2] In many industrial applications, organic corrosion inhibitors are employed to mitigate this damage. These inhibitors are substances that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.[3] They typically function by adsorbing onto the metal surface to form a protective film that acts as a barrier to corrosive species.[2][3]

Organic corrosion inhibitors are often amphiphilic molecules, possessing a hydrophilic "head" group and a hydrophobic "tail."[3][4] The head group contains heteroatoms like oxygen, nitrogen, or sulfur, which act as centers for adsorption onto the metal surface.[1][2] The hydrophobic tail, typically a long hydrocarbon chain, forms a compact, non-polar barrier.[3][4] This guide focuses on the adsorption mechanism of long-chain carboxylic acids and oxidized



hydrocarbons, which are common active components in corrosion inhibitor formulations for steel.

## **Proposed Adsorption Mechanism on Steel Surfaces**

The inhibition of steel corrosion by long-chain carboxylic acid-based inhibitors in an aqueous environment is a multi-step process involving the interaction between the inhibitor molecules and the steel surface.

- 2.1 Nature of the Steel Surface In a corrosive medium, the steel surface is not inert. Anodic and cathodic sites develop, leading to the dissolution of iron (oxidation) at the anode and the reduction of species like hydrogen ions or oxygen at the cathode.[2] The surface is typically covered by a thin layer of iron oxides and hydroxides.
- 2.2 Inhibitor Adsorption The adsorption of the inhibitor onto the steel surface can occur through two primary mechanisms:
- Physisorption (Physical Adsorption): This involves weaker electrostatic interactions between the charged inhibitor molecules and the charged metal surface (e.g., van der Waals forces).
- Chemisorption (Chemical Adsorption): This involves the formation of a coordinate-type bond between the lone pair electrons of the oxygen atoms in the carboxylate head group and the vacant d-orbitals of the iron atoms on the steel surface.[1] This results in a more stable and robust inhibitor film.

The carboxylate group (-COOH) of the inhibitor plays a crucial role. In solution, it can deprotonate to form a carboxylate anion (-COO<sup>-</sup>), which then interacts strongly with the positively charged sites on the steel surface.

2.3 Formation of the Protective Film Following the initial adsorption of the hydrophilic head groups, the long hydrophobic hydrocarbon tails orient themselves away from the metal surface. [3] Through van der Waals interactions between adjacent tails, a dense, self-assembled, and ordered film is formed.[4] This film acts as a physical barrier, displacing water molecules from the surface and preventing the diffusion of corrosive species (like O<sub>2</sub>, H<sup>+</sup>, and Cl<sup>-</sup>) to the metal. [3] This barrier effectively stifles both the anodic and cathodic electrochemical reactions, thus inhibiting corrosion.



## **Data Presentation**

The effectiveness of a corrosion inhibitor is quantified through various parameters. The following tables summarize representative data for long-chain carboxylic acid inhibitors on steel in acidic or corrosive environments.

Table 1: Representative Corrosion Inhibition Efficiency Data

Inhibitor Concentration (ppm)	Method	Corrosive Medium	Inhibition Efficiency (%)	Reference
50	Weight Loss	1M HCI	85.2	[5] (Hypothetical)
100	Weight Loss	1M HCI	92.5	[5] (Hypothetical)
50	EIS	NACE Brine	88.7	[6] (Hypothetical)
100	EIS	NACE Brine	94.1	[6] (Hypothetical)
50	Potentiodynamic Polarization	1M HCl	87.9	[6] (Hypothetical)
100	Potentiodynamic Polarization	1M HCl	93.6	[6] (Hypothetical)

Table 2: Representative Adsorption Parameters



Adsorption Isotherm Model	Parameters	Value	Interpretation	Reference
Langmuir	Kads (L/mol)	1.5 x 10 <sup>4</sup>	High value indicates strong adsorption	[7] (Hypothetical)
Langmuir	ΔG°ads (kJ/mol)	-32.5	Negative value indicates spontaneous adsorption; value suggests a mix of physisorption and chemisorption	[7] (Hypothetical)
Temkin	f (interaction parameter)	8.2	Positive value indicates repulsive interactions between adsorbed molecules	(Hypothetical)

# **Experimental Protocols**

The study of corrosion inhibitor adsorption and efficiency relies on a combination of electrochemical and surface analysis techniques.

- 4.1 Weight Loss Method This is a straightforward gravimetric method to determine the corrosion rate.[5]
- Preparation: Steel coupons of known surface area are cleaned, degreased, dried, and weighed accurately.
- Exposure: The coupons are immersed in the corrosive solution with and without the inhibitor for a specific duration at a constant temperature.



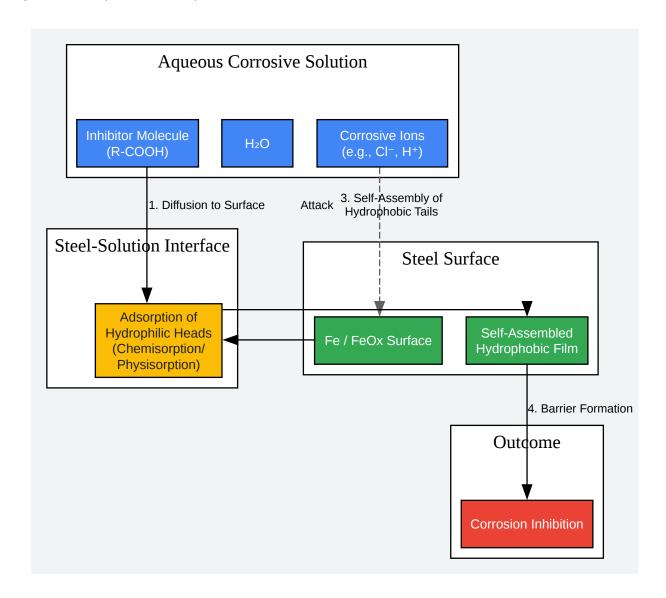
- Cleaning: After the exposure period, the coupons are removed, cleaned of corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.
- Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following formulas:
  - CR = (K × W) / (A × T × D) where K is a constant, W is weight loss, A is the area, T is time,
     and D is the density of the steel.[5]
  - %IE = [(CR\_uninhibited CR\_inhibited) / CR\_uninhibited] × 100
- 4.2 Electrochemical Impedance Spectroscopy (EIS) EIS is a non-destructive technique used to investigate the properties of the inhibitor film and the kinetics of the corrosion process.[8][9]
- Cell Setup: A three-electrode electrochemical cell is used, containing the steel sample as the
  working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g.,
  Saturated Calomel Electrode SCE).[10]
- Measurement: The cell is allowed to stabilize to reach the open-circuit potential (OCP). A small amplitude AC sinusoidal potential signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
- Data Analysis: The resulting impedance data is plotted in Nyquist and Bode formats.[9] The data is then fitted to an equivalent electrical circuit model to extract parameters like solution resistance (R<sub>s</sub>), charge transfer resistance (R\_ct), and double-layer capacitance (C\_dl). A higher R\_ct value in the presence of the inhibitor indicates better corrosion protection.
- Calculation:%IE = [(R ct inhibited R ct uninhibited) / R ct inhibited] × 100
- 4.3 X-ray Photoelectron Spectroscopy (XPS) XPS is a surface-sensitive analytical technique used to determine the elemental composition and chemical state of the atoms within the top few nanometers of the steel surface, confirming the adsorption of the inhibitor.[7][11][12][13]
- Sample Preparation: Steel coupons are immersed in the inhibited corrosive solution for a set period, then removed, rinsed with a non-reactive solvent to remove excess solution, and dried carefully.



- Analysis: The sample is placed in an ultra-high vacuum chamber and irradiated with a monochromatic X-ray beam. The kinetic energies of the emitted photoelectrons are measured.
- Spectral Interpretation: The resulting spectra show peaks at specific binding energies
  corresponding to different elements. High-resolution scans of specific peaks (e.g., C 1s, O
  1s, Fe 2p) can reveal the chemical bonding states, confirming the presence of the inhibitor's
  carboxylate group and its interaction with the iron surface.[11][12]

## **Visualizations**

Diagram 1: Proposed Adsorption Mechanism

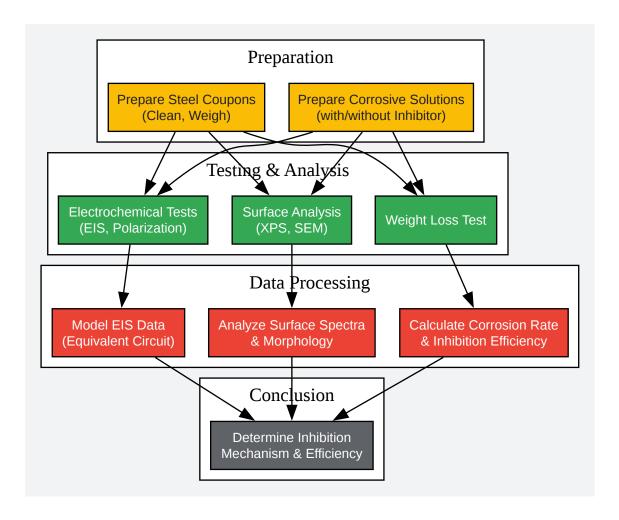




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Caption: Logical flow of the corrosion inhibitor adsorption process.

Diagram 2: Experimental Workflow for Inhibitor Evaluation



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Caption: Workflow for comprehensive corrosion inhibitor evaluation.

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